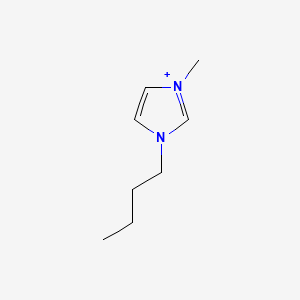
5-Acetamido-2-nitrobenzoic acid
Overview
Description
5-acetylamino-2-nitrobenzoic acid is an amidobenzoic acid that is benzoic acid substituted by an acetoamido group at position 5 and a nitro group at position 2 respectively. It is an amidobenzoic acid and a C-nitro compound.
Scientific Research Applications
Sulfhydryl Group Determination
5-Acetamido-2-nitrobenzoic acid has been instrumental in research for the determination of sulfhydryl groups in biological materials. A study demonstrated its utility in understanding the reaction of disulfides with blood, contributing to insights into biochemical processes involving sulfhydryl groups (Ellman, 1959).
Synthesis of Isomers
This compound has been used in the synthesis and characterization of pure isomers in chemical studies. For instance, research involved the synthesis of isomeric benzoylnitrobenzoate esters and their application in further chemical reactions (Corrie & Craik, 1994).
Catalytic Antibody Technology
Catalytic antibody technology utilized derivatives of this acid to explore medium effects in enzyme-catalyzed reactions. This research provided insights into the kinetic advantage of low-dielectric environments in enzyme reactions, enhancing understanding of enzyme functionality (Lewis, Kramer, Robinson & Hilvert, 1991).
Anti-inflammatory Agent Synthesis
This compound derivatives have shown potential as anti-inflammatory agents. A study focused on converting 5-aminobenzo[b]thiophene-2-carboxylic acid to its acetamido derivative, demonstrating significant anti-inflammatory activity (Radwan, Shehab & El-Shenawy, 2009).
Alternative to Ellman's Reagent
In enzymatic assays, derivatives of this compound have been proposed as fluorescent alternatives to Ellman's reagent. This development could enhance the sensitivity and practicality of assays, particularly in high-throughput drug screening programs (Maeda et al., 2005).
Metabolic Studies
This compound has been a subject in metabolic studies, elucidating the mechanisms of metabolite formation and interactions. One such study characterized a metabolite reduction product of an imidazole derivative, offering insights into metabolic pathways (Baker et al., 1974).
Anti-Tumor Activity
Research has explored the synthesis of compounds from this compound for potential anti-tumor applications. A study synthesized a compound with DNA-alkylating properties, showing promise as an anti-tumor agent (Prakash et al., 1991).
Inhibitor Synthesis
The compound has been used to synthesize inhibitors for enzymes involved in critical biochemical processes. For instance, rotationally restricted analogues of 5-deazapteroyl-L-glutamate were synthesized as substrates for enzymes in folate metabolism (Rosowsky et al., 1999).
Luminescence Studies
In luminescence studies, derivatives of this compound have been investigated for their thermal, structural, and photoluminescent properties, contributing to the development of novel luminescent materials (Croitor et al., 2020).
Preparation of N-Acyl Derivatives
This acid has been instrumental in the preparation of N-acyl derivatives of sugars, aiding in the understanding of carbohydrate chemistry and potential therapeutic applications (Yamamoto, Miyashita & Tsukamoto, 1965).
Mechanism of Action
Target of Action
The primary target of 5-Acetamido-2-nitrobenzoic acid is the cyclooxygenase 2 (COX-2) receptor . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever.
Mode of Action
This compound interacts with the COX-2 receptor, leading to a reduction in the production of prostaglandins . This interaction is facilitated by the compound’s binding affinity with the COX-2 receptor . The compound’s mode of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which also target COX-2 to exert their anti-inflammatory and analgesic effects .
Biochemical Pathways
The interaction of this compound with the COX-2 receptor affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby mitigating the physiological responses mediated by these lipid compounds .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), influence its bioavailability and therapeutic efficacy . An in-silico study has shown that this compound derivatives have better bioavailability . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain . By inhibiting the production of prostaglandins through its interaction with the COX-2 receptor, the compound can alleviate symptoms associated with conditions such as arthritis and other inflammatory diseases .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
5-Acetamido-2-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase 2 (COX-2) receptors, exhibiting binding affinity and influencing the enzyme’s activity . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of COX-2, leading to changes in the production of prostaglandins, which are important mediators of inflammation . This modulation can impact various cellular processes, including inflammation and pain response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit the activity of COX-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition is a key mechanism by which the compound exerts its anti-inflammatory effects. Additionally, this compound may influence gene expression by modulating transcription factors involved in inflammatory responses.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in research and therapeutic applications. Studies have indicated that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term effects on cellular function have been observed, particularly in in vitro studies, where prolonged exposure to the compound can lead to sustained inhibition of COX-2 activity and reduced inflammation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without causing adverse effects . At higher doses, there may be toxic or adverse effects, including gastrointestinal disturbances and potential hepatotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can influence the compound’s bioavailability and efficacy. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake and distribution in target tissues . This interaction is essential for understanding the compound’s pharmacokinetics and its ability to reach therapeutic concentrations in specific tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with COX-2 and other cytoplasmic enzymes . This localization is critical for its activity and function, as it allows the compound to effectively inhibit COX-2 and modulate inflammatory responses.
Properties
IUPAC Name |
5-acetamido-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHFMOUMOUOGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063435 | |
| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4368-83-6 | |
| Record name | 5-Acetamido-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4368-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 5-(acetylamino)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-acetamido-2-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[2,5-dimethoxy-4-[[1-oxo-2-(1-piperidinyl)ethyl]amino]phenyl]benzamide](/img/structure/B1222419.png)
![3-(4-phenylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1222420.png)
![N-(4-fluorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1222421.png)
![2-ethoxy-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide](/img/structure/B1222424.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B1222425.png)
![2,5-Dimethyl-3-furancarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester](/img/structure/B1222426.png)

![2-[[(2-chlorophenyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1222430.png)


![N-[(2-hydroxy-1-naphthalenyl)-(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B1222438.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)thio]propanamide](/img/structure/B1222439.png)
![N-[4-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiazolyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1222440.png)

